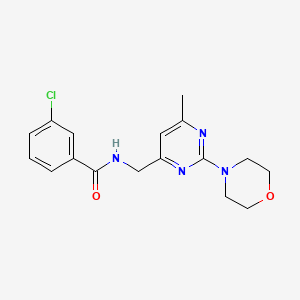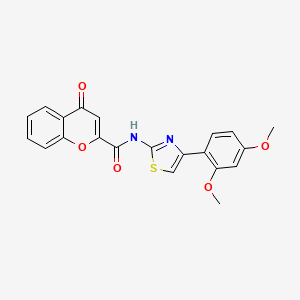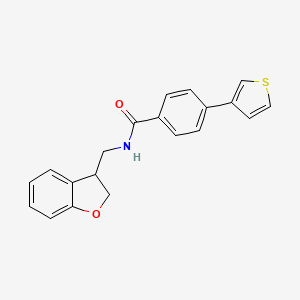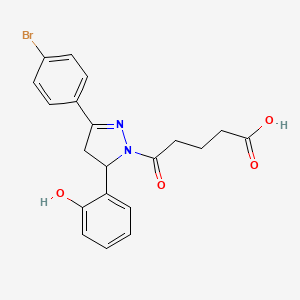![molecular formula C18H18F3N3O3 B2967296 2,4-Dimethyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2097932-19-7](/img/structure/B2967296.png)
2,4-Dimethyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,4-Dimethyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms, and also a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The trifluoromethoxy group attached to the benzoyl group is a fluorinated substituent that is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and pyrrolidine rings, and the introduction of the trifluoromethoxy group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and pyrrolidine rings would give the molecule a certain degree of rigidity, while the trifluoromethoxy group would likely add to its polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrimidine and pyrrolidine rings might undergo reactions involving the nitrogen atoms, while the trifluoromethoxy group could potentially be involved in reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity, which might affect its solubility and its ability to cross biological membranes .Applications De Recherche Scientifique
Synthesis and Biological Activity
Pyrimidine derivatives have been synthesized and evaluated for various biological activities. For instance, pyrimidine linked pyrazole heterocyclics have shown insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Another study focused on the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, including applications in materials science due to their solubility, thermal stability, and mechanical properties (Wang et al., 2006).
Antioxidant Properties
A series of 6-substituted-2,4-dimethyl-3-pyridinols were synthesized and studied for their antioxidant properties, revealing some of the newly synthesized pyridinols as highly effective phenolic chain-breaking antioxidants (Wijtmans et al., 2004).
Nonlinear Optical (NLO) Properties
Research on thiopyrimidine derivatives has demonstrated their promising applications in nonlinear optics (NLO) fields due to their structural parameters and electronic properties (Hussain et al., 2020).
Chemical Synthesis and Characterization
Various pyrimidine derivatives have been synthesized and characterized, exploring their potential applications in pharmaceuticals and materials science. For example, novel polyimides containing pyridine and fluorine were synthesized for their excellent solubility and thermal stability (Zhang et al., 2007).
Propriétés
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-11-9-16(23-12(2)22-11)26-13-7-8-24(10-13)17(25)14-5-3-4-6-15(14)27-18(19,20)21/h3-6,9,13H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJNJZVCEQDPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2967219.png)
![Potassium [(2-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B2967220.png)

![3-[[4-Methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2967224.png)
![Dimethyl 2-[(pyrrolidin-1-ylcarbonothioyl)amino]terephthalate](/img/structure/B2967225.png)
![4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2967226.png)


![(E)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2967231.png)

